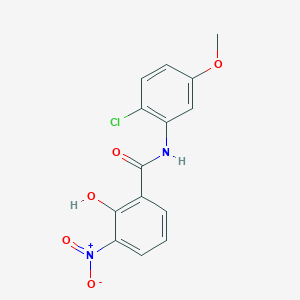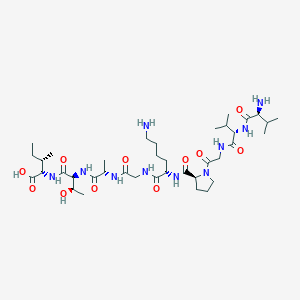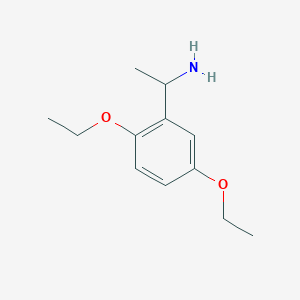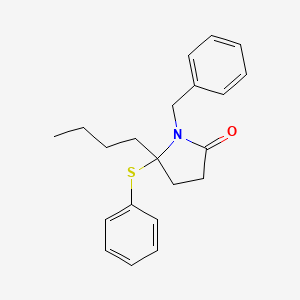
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide is a chemical compound belonging to the class of benzamide derivatives. It has been studied for its potential therapeutic applications and exhibits interesting pharmacological properties.
Méthodes De Préparation
The synthesis of 5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression regulation.
Medicine: It has shown potential in inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer research.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide involves the inhibition of certain enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression. This inhibition is linked to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide can be compared with similar compounds such as:
5-Chloro-N-(2,6-dimethylphenyl)-2-methoxybenzamide: This compound has a methoxy group instead of a hydroxy group, which may affect its pharmacological properties.
5-Chloro-N-(2,6-dimethylphenyl)-2-nitrobenzamide: The presence of a nitro group can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit multiple enzymes involved in critical biological processes.
Propriétés
Numéro CAS |
634185-92-5 |
|---|---|
Formule moléculaire |
C15H14ClNO2 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
5-chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-9-4-3-5-10(2)14(9)17-15(19)12-8-11(16)6-7-13(12)18/h3-8,18H,1-2H3,(H,17,19) |
Clé InChI |
DYMNBBSHQKKZHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]-](/img/structure/B12586084.png)

![2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B12586091.png)

![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)


![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B12586126.png)

![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
